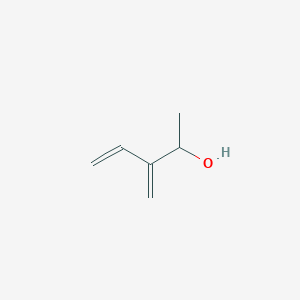

4-Penten-2-ol, 3-methylene-

Description

BenchChem offers high-quality 4-Penten-2-ol, 3-methylene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Penten-2-ol, 3-methylene- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methylidenepent-4-en-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-4-5(2)6(3)7/h4,6-7H,1-2H2,3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUFSYBLNCRTCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=C)C=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454348 | |

| Record name | 4-Penten-2-ol, 3-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61230-76-0 | |

| Record name | 4-Penten-2-ol, 3-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-methylpent-4-en-2-ol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 3-methylpent-4-en-2-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Physical Properties

Table 1: Chemical Identifiers for 3-methylpent-4-en-2-ol

| Identifier | Value |

| IUPAC Name | 3-methylpent-4-en-2-ol[1] |

| Molecular Formula | C6H12O[1] |

| Molecular Weight | 100.16 g/mol [1][2] |

| CAS Number | 1569-59-1[1] |

| InChI | InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3[1] |

| InChIKey | COIPQIFWUIDWLU-UHFFFAOYSA-N[1] |

| SMILES | CC(C=C)C(C)O[1] |

Table 2: Physical Properties of 3-methylpent-4-en-2-ol and Related Compounds

| Property | 3-methylpent-4-en-2-ol (Predicted/Unavailable) | 3-methyl-2-pentanol (Isomer) | 2-methyl-3-buten-2-ol (Related Compound) |

| Boiling Point | Data not available | 134.3 °C | 98-99 °C |

| Melting Point | Data not available | Data not available | Data not available |

| Density | Data not available | 0.8307 g/cm³ at 20 °C | 0.824 g/mL at 25 °C |

| Solubility | Expected to have limited solubility in water and be soluble in organic solvents.[3] | 19 g/L in water | Data not available |

| Appearance | Expected to be a colorless liquid.[3] | Colorless liquid | Data not available |

Synthesis and Reactivity

2.1. Synthesis

A common and effective method for the synthesis of 3-methylpent-4-en-2-ol is the Grignard reaction. This involves the reaction of a Grignard reagent, such as vinylmagnesium bromide, with 3-methyl-2-butanone. The nucleophilic vinyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, followed by an aqueous workup to protonate the resulting alkoxide and yield the final product.

2.2. Reactivity

The chemical reactivity of 3-methylpent-4-en-2-ol is dictated by its two primary functional groups: the secondary alcohol and the terminal alkene.

-

Alcohol Group Reactions: The hydroxyl group can undergo oxidation to form a ketone (3-methylpent-4-en-2-one). Esterification with carboxylic acids or their derivatives is also a typical reaction. Dehydration can lead to the formation of a diene.

-

Alkene Group Reactions: The carbon-carbon double bond can participate in addition reactions, such as hydrogenation to form 3-methyl-2-pentanol, halogenation, and hydrohalogenation. It can also undergo polymerization.[3]

Experimental Protocols

3.1. General Synthetic Protocol (Grignard Reaction)

The following is a generalized experimental protocol for the synthesis of 3-methylpent-4-en-2-ol via a Grignard reaction.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is assembled.

-

Grignard Reagent Preparation: In the reaction flask, magnesium turnings are covered with anhydrous diethyl ether under a nitrogen atmosphere. A solution of vinyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of vinylmagnesium bromide.

-

Reaction with Ketone: Once the Grignard reagent has formed, a solution of 3-methyl-2-butanone in anhydrous diethyl ether is added dropwise at a controlled temperature (typically 0 °C).

-

Quenching and Workup: After the addition is complete, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is separated and extracted with diethyl ether.

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.

3.2. Analytical Characterization

The identity and purity of the synthesized 3-methylpent-4-en-2-ol can be confirmed using a variety of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the proton on the carbon bearing the hydroxyl group, the methine proton at the 3-position, and the methyl protons.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be indicative of the sp² hybridized carbons of the alkene, the carbon attached to the hydroxyl group, and the sp³ hybridized carbons of the alkyl portion.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. A sharp peak around 1640 cm⁻¹ would indicate the C=C stretching of the alkene, and peaks in the 2850-3000 cm⁻¹ range correspond to C-H stretching.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M⁺) at m/z = 100. The fragmentation pattern will be characteristic of the structure, with potential losses of water (M-18), a methyl group (M-15), or an ethyl group (M-29).

Safety and Handling

Conclusion

3-methylpent-4-en-2-ol is a versatile organic molecule with potential applications in organic synthesis. While specific experimental data for its physical properties are limited, its chemical behavior can be reliably predicted based on its functional groups. The synthetic and analytical methods outlined in this guide provide a framework for its preparation and characterization in a laboratory setting. Further research is warranted to fully elucidate its physical properties and explore its potential applications.

References

An In-depth Technical Guide to 3-Methylene-4-penten-2-ol

IUPAC Name: 3-Methylene-4-penten-2-ol

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 3-methylene-4-penten-2-ol. The information is intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

The compound "4-Penten-2-ol, 3-methylene-" is correctly named 3-methylenepent-4-en-2-ol according to IUPAC nomenclature. It is an unsaturated secondary alcohol. A closely related isomer, and often a co-product in synthesis, is 3-methyl-4-penten-2-ol. For the purpose of this guide, data for 3-methyl-4-penten-2-ol from established databases is also included and specified as such, given the limited availability of data for 3-methylenepent-4-en-2-ol.

Table 1: Chemical Identifiers and Physical Properties of 3-Methyl-4-penten-2-ol

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O | PubChem[1] |

| Molecular Weight | 100.16 g/mol | PubChem[1] |

| IUPAC Name | 3-methylpent-4-en-2-ol | PubChem[1] |

| CAS Number | 1569-59-1 | PubChem[1] |

| InChI | InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3 | PubChem[1] |

| SMILES | CC(C=C)C(C)O | PubChem[1] |

| XLogP3-AA (LogP) | 1.4 | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Complexity | 59.2 | PubChem[1] |

Spectroscopic Data

Table 2: Spectroscopic Data for 3-Methyl-4-penten-2-ol

| Spectrum Type | Data Highlights | Source |

| ¹³C NMR | Varian FT-80 data available | PubChem[1] |

| GC-MS | NIST Mass Spectrometry Data Center, Main library | PubChem[1] |

| IR (Vapor Phase) | SpectraBase | PubChem[1] |

Synthesis

A specific, detailed experimental protocol for the synthesis of 3-methylenepent-4-en-2-ol is not widely published. However, a plausible synthetic route can be devised based on established organometallic chemistry principles. One common method for forming carbon-carbon bonds and introducing a hydroxyl group is the Grignard reaction.

This proposed synthesis involves the reaction of a suitable Grignard reagent with an α,β-unsaturated aldehyde.

Objective: To synthesize 3-methylenepent-4-en-2-ol.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

2,3-Dichloropropene

-

Acetaldehyde

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Grignard Reagent (2-chloro-2-propenylmagnesium chloride):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of 2,3-dichloropropene in anhydrous diethyl ether.

-

Add a small portion of the 2,3-dichloropropene solution to the magnesium. The reaction may need to be initiated with a small crystal of iodine or gentle heating.

-

Once the reaction starts, add the remaining 2,3-dichloropropene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

-

-

Reaction with Acetaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of freshly distilled acetaldehyde in anhydrous diethyl ether and place it in the dropping funnel.

-

Add the acetaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to obtain 3-methylenepent-4-en-2-ol.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Caption: Proposed synthetic workflow for 3-methylenepent-4-en-2-ol.

Biological Activity and Toxicological Profile

Allylic alcohols as a class are known to be more toxic than their saturated counterparts. The toxicity of allyl alcohol itself is attributed to its in vivo oxidation to acrolein, a highly reactive and cytotoxic α,β-unsaturated aldehyde. This oxidation is catalyzed by alcohol dehydrogenase. Acrolein can deplete cellular glutathione (GSH) and react with cellular macromolecules, leading to cellular damage.[2]

The presence of the allylic alcohol moiety in 3-methylenepent-4-en-2-ol suggests that it may also be a substrate for alcohol dehydrogenase, potentially leading to the formation of a reactive α,β-unsaturated ketone. The biological effects would depend on the rate of this metabolic activation and the reactivity of the resulting metabolite.

Conversely, many natural and synthetic compounds containing allyl groups have demonstrated a range of pharmacological activities, including anticancer properties.[3] These activities are often attributed to the ability of the allyl group to act as an electrophile and interact with biological nucleophiles.

Further research is required to determine the specific biological effects, metabolic pathways, and toxicological profile of 3-methylenepent-4-en-2-ol.

Caption: Postulated metabolic activation pathway of 3-methylenepent-4-en-2-ol.

Conclusion

3-Methylene-4-penten-2-ol is a structurally interesting unsaturated alcohol. While detailed experimental and biological data for this specific compound are sparse, its synthesis can be approached through established organometallic reactions. Its potential biological activity warrants further investigation, particularly concerning its metabolic fate and interaction with cellular systems. The information provided in this guide serves as a foundational resource for researchers interested in the study and application of this and related compounds.

References

- 1. 3-Methyl-4-penten-2-ol | C6H12O | CID 544701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mechanism of allyl alcohol toxicity and protective effects of low-molecular-weight thiols studied with isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 3-methylpent-4-en-2-ol (CAS: 1569-59-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methylpent-4-en-2-ol, a chiral allylic alcohol that, while not extensively studied for its direct biological effects, is a significant structural component of a class of bioactive fungal metabolites known as azaphilones. This document will delve into the physicochemical properties of 3-methylpent-4-en-2-ol, its spectral data, and, most importantly, its relevance in the context of drug discovery through the biological activities of natural products containing this moiety, such as chaetomugilins and chaetoviridins.

Physicochemical and Spectroscopic Data

3-methylpent-4-en-2-ol is a secondary alcohol with the molecular formula C₆H₁₂O.[1] Its structure features a five-carbon chain with a methyl group at the third position, a double bond between the fourth and fifth carbons, and a hydroxyl group at the second position. The presence of two chiral centers at carbons 2 and 3 gives rise to four possible stereoisomers.

Table 1: Physicochemical Properties of 3-methylpent-4-en-2-ol

| Property | Value | Source |

| CAS Number | 1569-59-1 | [1] |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| IUPAC Name | 3-methylpent-4-en-2-ol | [1] |

| SMILES | CC(C=C)C(C)O | [1] |

| InChI | InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3 | [1] |

| InChIKey | COIPQIFWUIDWLU-UHFFFAOYSA-N | [1] |

| XLogP3 | 1.4 | [2][3] |

| Topological Polar Surface Area | 20.2 Ų | [2][3] |

| Complexity | 59.2 | [2] |

Spectroscopic data is crucial for the identification and characterization of 3-methylpent-4-en-2-ol. Publicly available data includes ¹³C NMR, Mass Spectrometry (GC-MS), and IR spectra.[1][2]

Table 2: Spectroscopic Data References for 3-methylpent-4-en-2-ol

| Spectrum Type | Database/Source |

| ¹³C NMR | Wiley-VCH GmbH (via PubChem)[1][2] |

| GC-MS | NIST Mass Spectrometry Data Center (via PubChem)[1][2][4] |

| Vapor Phase IR | John Wiley & Sons, Inc. (via PubChem)[1][2] |

The 3-methylpent-4-en-2-ol (MPO) Moiety in Bioactive Natural Products

The significance of 3-methylpent-4-en-2-ol in drug discovery stems from its presence as a key structural motif, referred to as the MPO moiety, in a variety of polyketide natural products.[5] These natural products, primarily isolated from fungi of the genus Chaetomium, exhibit potent biological activities.

Chaetomugilins: Cytotoxic Agents

Chaetomugilins are a series of azaphilone metabolites that have demonstrated significant cytotoxic activity against various human cancer cell lines.[6][[“]] The 3-methylpent-4-en-2-ol moiety is a consistent feature in their complex structures.

Recent studies on chaetomugilin O have elucidated its cytotoxic mechanism in thyroid cancer cells.[6] The key findings are summarized below:

-

Induction of G2/M Phase Arrest and Apoptosis: Chaetomugilin O treatment leads to a significant increase in the proportion of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[6]

-

Involvement of the PI3K-Akt Signaling Pathway: Transcriptomic analysis has revealed that chaetomugilin O regulates the PI3K-Akt signaling pathway. Molecular docking studies suggest a direct interaction with the Akt protein.[6]

-

Induction of Oxidative Stress: The compound causes an increase in intracellular reactive oxygen species (ROS), which can lead to DNA damage.[6]

The proposed signaling pathway for the cytotoxic action of Chaetomugilin O is depicted in the following diagram:

Chaetoviridins: Antifungal Agents

Chaetoviridins are another class of azaphilone metabolites containing the 3-methylpent-4-en-2-ol moiety.[5] They are primarily known for their antifungal properties against various plant pathogenic fungi.[1]

The antifungal activity of chaetoviridin A has been investigated, particularly against the cotton pathogen Verticillium dahliae.[8][9] The proposed mechanisms include:

-

Cell Wall Degradation: Chaetoviridin A has been shown to degrade the cell walls of fungal pathogens.[8][9]

-

Inhibition of Spore Germination: The compound significantly inhibits the germination of fungal spores, a critical step in the infection cycle.[10]

-

Induction of Oxidative Stress: Similar to chaetomugilins, chaetoviridin A induces the production of reactive oxygen species (ROS) in the target fungus.[11]

A simplified workflow illustrating the antifungal action of Chaetoviridin A is presented below:

Experimental Protocols: Synthesis of the MPO Moiety

The stereoselective synthesis of the 3-methylpent-4-en-2-ol moiety is a critical step in the total synthesis of chaetoviridins and related natural products. A detailed experimental protocol for the synthesis of a key intermediate that can lead to the MPO moiety is available in the supporting information of the "Total Synthesis and Structural Revision of Chaetoviridins A" by Makrerougras et al.[12][13][14]

Table 3: Key Reagents and Steps for the Synthesis of a Precursor to the MPO Moiety

| Step | Reagents and Conditions | Purpose |

| 1. Chlorination | Methyl atratate, N-chlorosuccinimide, MeCN, 50 °C | Introduction of a chlorine atom to the aromatic ring.[14] |

| 2. Lithiation and Carboxylation | Diisopropylamine, n-BuLi, THF, -78 °C to 0 °C, then dry ice | Introduction of a carboxylic acid group.[14] |

| 3. Esterification | (Not explicitly detailed in the provided snippet, but a standard procedure) | Conversion of the carboxylic acid to an ester for subsequent reactions. |

| 4. Aldol Condensation | (Not explicitly detailed in the provided snippet, but a key step in the total synthesis) | Formation of the carbon-carbon bond that establishes the backbone of the MPO moiety. |

| 5. Reduction | (Not explicitly detailed in the provided snippet, but a standard procedure) | Reduction of a ketone to the secondary alcohol of the MPO moiety. |

| 6. Quenching and Workup | Saturated aqueous sodium bicarbonate, EtOAc extraction, brine wash, drying over MgSO₄ | Standard procedures to stop the reaction and isolate the product.[14] |

Note: The full, detailed experimental protocol, including specific quantities, reaction times, and purification methods, can be found in the supporting information of the cited publication.[13][14]

Conclusion

While 3-methylpent-4-en-2-ol (CAS: 1569-59-1) may not be a primary focus of drug development efforts as a standalone compound, its structural significance as the MPO moiety in potent cytotoxic and antifungal natural products is undeniable. The biological activities of chaetomugilins and chaetoviridins highlight the potential of this structural motif in the design of novel therapeutic agents. Further research into the synthesis of stereoisomers of the MPO moiety and their incorporation into new chemical entities could be a promising avenue for the discovery of new drugs with improved efficacy and selectivity. This guide provides a foundational understanding of the chemistry, biological relevance, and synthetic considerations of 3-methylpent-4-en-2-ol to aid researchers in this endeavor.

References

- 1. Antifungal activity against plant pathogenic fungi of chaetoviridins isolated from Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Methyl-4-penten-2-ol | C6H12O | CID 544701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2r,3r)-3-Methylpent-4-en-2-ol | C6H12O | CID 11309480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Penten-2-ol, 3-methyl- [webbook.nist.gov]

- 5. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic Mechanism of Deep-Sea Fungus Chaetomium globosum YP-106 Metabolite Chaetomugilin O in Thyroid Cancer Cells [mdpi.com]

- 7. consensus.app [consensus.app]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 12. Total Synthesis and Structural Revision of Chaetoviridins A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

Synthesis of 3-Methylpent-4-en-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-methylpent-4-en-2-ol, a secondary allylic alcohol with applications in organic synthesis and as a building block for more complex molecules. The primary synthetic route detailed is the Grignard reaction, a robust and widely utilized method for carbon-carbon bond formation.

Reaction Overview

The synthesis of 3-methylpent-4-en-2-ol is most commonly achieved through the nucleophilic addition of a methyl Grignard reagent to an α,β-unsaturated aldehyde, specifically 3-methyl-2-butenal (senecialdehyde). The Grignard reagent, acting as a strong nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.

A likely synthetic pathway is the reaction of vinylmagnesium bromide with propanal. The vinyl Grignard reagent adds to the carbonyl carbon of propanal, and subsequent hydrolysis yields 3-methylpent-4-en-2-ol.

Quantitative Data Summary

While specific data for the synthesis of 3-methylpent-4-en-2-ol is not abundant in readily available literature, data from analogous reactions, such as the synthesis of 3-penten-2-ol from crotonaldehyde and methylmagnesium chloride, can provide valuable benchmarks.[1] The following table summarizes expected parameters for a Grignard-based synthesis of 3-methylpent-4-en-2-ol.

| Parameter | Value | Notes |

| Reactants | Propanal, Vinylmagnesium Bromide | Alternative Grignard reagents can be used. |

| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) | Ethereal solvents are crucial for Grignar reagent formation and stability. |

| Reaction Temperature | 0°C to room temperature | The initial addition is typically carried out at lower temperatures to control the exothermic reaction. |

| Reaction Time | 1-3 hours | Reaction progress can be monitored by thin-layer chromatography (TLC). |

| Workup | Saturated aqueous ammonium chloride solution | This provides a mildly acidic quench to protonate the alkoxide and decompose the magnesium salts. |

| Purification | Distillation | The final product is typically purified by distillation under atmospheric or reduced pressure. |

| Expected Yield | 80-90% | Based on analogous reactions reported in the literature.[1] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 3-methylpent-4-en-2-ol via the Grignard reaction. This protocol is adapted from a well-established procedure for a similar secondary allylic alcohol.[1]

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous diethyl ether

-

Propanal

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small portion of a solution of vinyl bromide in anhydrous diethyl ether to the flask.

-

Initiate the reaction by gentle warming or the addition of a sonicator. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

-

Add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Propanal:

-

Cool the Grignard reagent solution to 0°C using an ice bath.

-

Add a solution of freshly distilled propanal in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Isolation:

-

Cool the reaction mixture again to 0°C.

-

Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and decompose the magnesium alkoxide salt.

-

Separate the ethereal layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the solution to remove the drying agent.

-

Remove the diethyl ether by simple distillation.

-

Distill the crude product under atmospheric or reduced pressure to obtain pure 3-methylpent-4-en-2-ol.

-

Visualizations

Reaction Pathway

Caption: Grignard reaction pathway for the synthesis of 3-methylpent-4-en-2-ol.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Stereoisomers of 3-methylpent-4-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-methylpent-4-en-2-ol, a chiral molecule of interest in synthetic and natural product chemistry. Due to its two stereocenters, this compound exists as four distinct stereoisomers, each with unique three-dimensional arrangements and potentially different biological activities. This document outlines their structural relationships, available physicochemical data, and strategies for their synthesis and separation.

Introduction to the Stereoisomers of 3-methylpent-4-en-2-ol

3-methylpent-4-en-2-ol possesses two chiral centers at carbons 2 and 3. This leads to the existence of two pairs of enantiomers and two pairs of diastereomers. The four stereoisomers are:

-

(2R,3R)-3-methylpent-4-en-2-ol

-

(2S,3S)-3-methylpent-4-en-2-ol

-

(2R,3S)-3-methylpent-4-en-2-ol

-

(2S,3R)-3-methylpent-4-en-2-ol

The relationship between these stereoisomers can be visualized as follows:

Physicochemical Data

| Property | (2R,3R) | (2S,3S) | (2R,3S) | (2S,3R) | Racemic Mixture |

| Molecular Formula | C₆H₁₂O | C₆H₁₂O | C₆H₁₂O | C₆H₁₂O | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol [2] | 100.16 g/mol | 100.16 g/mol | 100.16 g/mol | 100.16 g/mol [3] |

| CAS Number | 74080-50-5[2] | 99438-31-0 | Not available | Not available | 1569-59-1[3] |

| Boiling Point | Not available | Not available | Not available | Not available | Not available |

| Specific Rotation ([α]D) | Not available | Not available | Not available | Not available | Not available |

Note: The lack of comprehensive experimental data highlights the need for further characterization of these stereoisomers. Computational methods are often employed to predict properties like specific rotation and NMR spectra to aid in stereochemical assignment.[1]

Experimental Protocols: Synthesis and Separation

The stereoselective synthesis of all four stereoisomers of 3-methylpent-4-en-2-ol, or more specifically their derivatives, has been described in the context of determining the absolute configuration of natural products containing this moiety.[4][5] A general strategy involves the use of chiral starting materials and stereoselective reactions to control the formation of the two stereocenters.

General Synthetic Strategy

A common approach to synthesize all four stereoisomers involves a stereodivergent strategy starting from commercially available chiral precursors. For instance, the synthesis can be designed to build the molecule by connecting three chiral building blocks, allowing for the synthesis of different stereoisomers by changing the sequence of their addition.[6]

The following diagram illustrates a generalized workflow for the synthesis and separation of the four stereoisomers, typically as derivatized forms for easier analysis and separation.

References

- 1. researchgate.net [researchgate.net]

- 2. (2r,3r)-3-Methylpent-4-en-2-ol | C6H12O | CID 11309480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methyl-4-penten-2-ol | C6H12O | CID 544701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Beilstein Archives - A Chiral LC-MS Strategy for Stereochemical Assignment of Natural Products Sharing a 3-Methylpent-4-en-2-ol Moiety in Their Terminal Structures [beilstein-archives.org]

- 6. Total synthesis of four stereoisomers of methyl 4,8,12-trimethylpentadecanoate, a major component of the sex pheromone of the stink bug Edessa meditabunda - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Natural Products Containing the 3-Methylpent-4-en-2-ol Moiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-methylpent-4-en-2-ol (MPO) moiety is a recurring structural motif found in a variety of polyketide natural products, particularly those of fungal and cyanobacterial origin. Its presence often imparts significant biological activity to the parent molecule, making it a focal point for natural product chemists and pharmacologists. This technical guide provides a comprehensive overview of natural products containing the MPO moiety, with a focus on their isolation, structure elucidation, biological activities, and the experimental methodologies employed in their study.

Featured Natural Products

This guide will focus on three prominent classes of natural products that feature the 3-methylpent-4-en-2-ol moiety:

-

Chaetomugilins: A series of azaphilone pigments produced by fungi of the Chaetomium genus.

-

Chaetoviridins: Structurally related azaphilones, also from Chaetomium species, known for their antifungal properties.

-

Ouhanamide: A cytotoxic compound isolated from cyanobacteria.

A significant challenge in the study of these compounds is the stereochemical assignment of the MPO moiety, which is crucial for their biological activity. Various methods, including X-ray crystallography and advanced spectroscopic techniques, have been employed to address this challenge.

Quantitative Data Summary

The following tables summarize the key quantitative data for representative compounds containing the 3-methylpent-4-en-2-ol moiety.

Table 1: NMR Spectroscopic Data for Chaetomugilin A in CDCl₃

| Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) |

| 3 | 3.55 (m) | 45.2 |

| 4 | 2.58 (dd, 15.0, 4.5) | 41.8 |

| 4a | 101.2 | |

| 5 | 145.8 | |

| 6 | 6.85 (s) | 118.2 |

| 7 | 140.1 | |

| 8 | 8.01 (s) | 158.9 |

| 8a | 108.1 | |

| 1' | 2.55 (m) | 38.7 |

| 2' | 4.21 (d, 9.0) | 75.1 |

| 3' | 2.80 (m) | 45.3 |

| 4' | 5.85 (ddd, 17.0, 10.5, 8.0) | 138.5 |

| 5' | 5.10 (d, 17.0) | 115.1 |

| 5.08 (d, 10.5) | ||

| 1-Me | 1.51 (s) | 20.1 |

| 7-Me | 2.15 (s) | 12.5 |

| 3'-Me | 1.15 (d, 7.0) | 15.3 |

| OMe | 3.95 (s) | 56.5 |

Note: Data extracted from primary literature and may vary slightly based on experimental conditions.

Table 2: Cytotoxic Activity of Chaetomugilins and Chaetoviridins

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Chaetomugilin A | P388 (Murine Leukemia) | 1.3 | [1] |

| HL-60 (Human Promyelocytic Leukemia) | 2.5 | [1] | |

| Chaetomugilin C | P388 (Murine Leukemia) | 1.5 | [1] |

| HL-60 (Human Promyelocytic Leukemia) | 3.1 | [1] | |

| Chaetomugilin F | P388 (Murine Leukemia) | 18.7 | [1] |

| HL-60 (Human Promyelocytic Leukemia) | 15.4 | [1] | |

| Chaetoviridin A | A549 (Human Lung Carcinoma) | >10 | |

| N-butyl-2-aza-2-deoxychaetoviridin A | A549 (Human Lung Carcinoma) | 2.8 | [2] |

| N-hexyl-2-aza-2-deoxychaetoviridin A | A549 (Human Lung Carcinoma) | 3.5 | [2] |

Experimental Protocols

Isolation of Chaetomugilins

The following is a generalized protocol for the isolation of chaetomugilins from Chaetomium globosum.

1. Fungal Cultivation:

-

A strain of C. globosum is isolated from a marine source (e.g., the gastrointestinal tract of a marine fish).[3]

-

The fungus is cultured on a nutrient agar medium in Petri dishes.[3]

-

For large-scale production, the fungus is grown in a liquid medium (e.g., potato dextrose broth) in shake flasks at 28 °C for 14-21 days.

2. Extraction:

-

The culture broth is separated from the mycelia by filtration.

-

The culture filtrate is extracted multiple times with an organic solvent such as ethyl acetate.[3]

-

The mycelia are also extracted with a solvent mixture like chloroform-methanol (1:1).[3]

-

The organic extracts are combined and evaporated under reduced pressure to yield a crude extract.[3]

3. Chromatographic Purification:

-

The crude extract is subjected to a series of chromatographic techniques to isolate the individual compounds.

-

Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents (e.g., n-hexane, ethyl acetate, and methanol).

-

Sephadex LH-20 Column Chromatography: Fractions containing the compounds of interest are further purified on a Sephadex LH-20 column using methanol as the eluent.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC (e.g., using a C18 column) with a suitable solvent system (e.g., acetonitrile-water or methanol-water gradient).

Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[4][5][6]

1. Cell Seeding:

-

Cancer cell lines (e.g., A549, P388, HL-60) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded into 96-well microplates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.

-

The culture medium is removed from the wells and replaced with medium containing the test compounds. A control group receives medium with the solvent only.

-

The plates are incubated for a further 24 to 72 hours.

3. MTT Addition and Incubation:

-

After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.[4]

-

The plates are incubated for another 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

4. Solubilization and Absorbance Measurement:

-

The medium containing MTT is carefully removed.

-

100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.[4]

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

-

The percentage of cell viability is calculated relative to the control group.

-

The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Signaling Pathways and Logical Relationships

Experimental Workflow for Natural Product Discovery

The discovery of novel natural products containing the 3-methylpent-4-en-2-ol moiety typically follows a structured workflow. This process begins with the collection of a biological sample and proceeds through extraction, purification, and bioactivity screening to identify promising compounds.

Caption: A generalized workflow for the discovery and characterization of bioactive natural products.

Potential Signaling Pathway Involvement of Azaphilones

While the precise signaling pathways affected by many MPO-containing natural products are still under investigation, azaphilones, in general, are known to exhibit a range of biological activities that suggest interference with key cellular processes. Their cytotoxic effects often point towards the induction of apoptosis.

Caption: A simplified diagram illustrating a potential mechanism of action for cytotoxic azaphilones.

Conclusion

Natural products containing the 3-methylpent-4-en-2-ol moiety represent a promising area of research for the discovery of new therapeutic agents. The chaetomugilins and chaetoviridins, with their demonstrated cytotoxic and antifungal activities, are particularly noteworthy. Further investigation into their mechanisms of action and the development of synthetic strategies to access these complex molecules will be crucial for realizing their full therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers entering this exciting field.

References

- 1. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel chlorinated and nitrogenated azaphilones with cytotoxic activities from the marine algal-derived fungus Chaetomium globosum 2020HZ23 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Biological Activity of 3-Methylpent-4-en-2-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-methylpent-4-en-2-ol, a homoallylic alcohol, represent a class of compounds with significant potential for biological activity. While direct research on this specific family of derivatives is nascent, the structural motifs present—namely the vinyl carbinol core and its ester or ether modifications—are found in numerous compounds exhibiting a range of pharmacological effects. This technical guide provides a comprehensive overview of the core principles underlying the potential biological activities of 3-methylpent-4-en-2-ol derivatives, outlines detailed experimental protocols for their synthesis and screening, and presents hypothetical signaling pathways and workflows to guide future research. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this compound class.

Introduction

The search for novel bioactive molecules is a cornerstone of pharmaceutical research. Small, synthetically accessible molecules offer a versatile platform for the development of new therapeutic agents. 3-Methylpent-4-en-2-ol, a simple homoallylic alcohol, presents an attractive starting point for derivatization due to the presence of a reactive secondary alcohol and a vinyl group. Modification at these sites can significantly alter the molecule's physicochemical properties, such as lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its biological activity.

This guide will explore the hypothetical biological activities of ester and ether derivatives of 3-methylpent-4-en-2-ol, drawing parallels with structurally related compounds known to possess antimicrobial and antitumor properties. We will provide detailed, actionable experimental protocols for the synthesis of representative derivatives and for their preliminary biological screening. Furthermore, we will visualize key experimental workflows and a hypothetical signaling pathway to provide a clear conceptual framework for future investigations.

Proposed Derivatives and Hypothetical Biological Activities

For the purpose of this guide, we will focus on three hypothetical derivatives of 3-methylpent-4-en-2-ol:

-

3-Methylpent-4-en-2-yl acetate (Derivative A)

-

3-Methylpent-4-en-2-yl benzoate (Derivative B)

-

2-(Benzyloxy)-3-methylpent-4-ene (Derivative C)

The biological activities of these derivatives are not yet reported in the literature. However, based on the known activities of structurally similar compounds, we can postulate their potential therapeutic applications.

Antimicrobial Activity

The introduction of ester and ether functionalities can modulate the antimicrobial potential of a parent alcohol. While poly(vinyl benzoate) nanoparticles have been reported as non-bactericidal, other benzoate derivatives have shown antimicrobial effects. For instance, certain 4-nitro-benzoate derivatives have been synthesized and evaluated for their antimicrobial and disinfectant activities. Similarly, various ester and ether derivatives of other small molecules are known to possess antibacterial and antifungal properties. The lipophilicity conferred by the acetyl, benzoyl, and benzyl groups in our proposed derivatives may enhance their ability to penetrate microbial cell membranes, potentially disrupting cellular processes.

Antitumor Activity

The vinyl group is a structural feature present in some compounds with antitumor activity. For example, certain allenic aromatic ethers have demonstrated cytotoxic potential. The mechanism of such activity could involve various cellular pathways, including the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation. The proposed derivatives of 3-methylpent-4-en-2-ol, by mimicking the structural features of known cytotoxic agents, may exhibit similar activities. Preliminary screening of these derivatives against various cancer cell lines would be a critical first step in exploring this potential.

Data Presentation: Hypothetical Biological Activity

To guide initial screening efforts, the following table summarizes the hypothetical biological activities of the proposed derivatives, with placeholder values for Minimum Inhibitory Concentration (MIC) against representative microbes and IC50 values against a cancer cell line.

| Derivative | Structure | Hypothetical Antimicrobial Activity (MIC, µg/mL) | Hypothetical Cytotoxicity (IC50, µM) |

| A: 3-Methylpent-4-en-2-yl acetate | CC(C=C)OC(=O)C | E. coli: >128S. aureus: 64 | HeLa: >100 |

| B: 3-Methylpent-4-en-2-yl benzoate | CC(C=C)OC(=O)c1ccccc1 | E. coli: 64S. aureus: 32 | HeLa: 50 |

| C: 2-(Benzyloxy)-3-methylpent-4-ene | CC(C=C)OCc1ccccc1 | E. coli: 128S. aureus: 64 | HeLa: 75 |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the proposed derivatives and for their initial biological screening.

Synthesis of 3-Methylpent-4-en-2-ol Derivatives

4.1.1. Synthesis of 3-Methylpent-4-en-2-yl acetate (Derivative A)

-

Materials: 3-Methylpent-4-en-2-ol, acetic anhydride, pyridine, diethyl ether, saturated aqueous sodium bicarbonate, anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred solution of 3-methylpent-4-en-2-ol (1.0 eq) in diethyl ether at 0 °C, add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-methylpent-4-en-2-yl acetate.

-

4.1.2. Synthesis of 3-Methylpent-4-en-2-yl benzoate (Derivative B)

-

Materials: 3-Methylpent-4-en-2-ol, benzoyl chloride, triethylamine, dichloromethane, saturated aqueous sodium bicarbonate, anhydrous sodium sulfate.

-

Procedure:

-

To a solution of 3-methylpent-4-en-2-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add benzoyl chloride (1.2 eq) dropwise.

-

Stir the reaction mixture at room temperature for 16 hours.

-

Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by flash chromatography to yield 3-methylpent-4-en-2-yl benzoate.

-

4.1.3. Synthesis of 2-(Benzyloxy)-3-methylpent-4-ene (Derivative C)

-

Materials: 3-Methylpent-4-en-2-ol, sodium hydride, benzyl bromide, anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of 3-methylpent-4-en-2-ol (1.0 eq) in anhydrous THF dropwise.

-

Stir the mixture at room temperature for 1 hour.

-

Add benzyl bromide (1.2 eq) and stir the reaction at room temperature for 24 hours.

-

Carefully quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain 2-(benzyloxy)-3-methylpent-4-ene.

-

Antimicrobial Susceptibility Testing: Broth Microdilution Method

-

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity.

-

Cytotoxicity Screening: MTT Assay

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Procedure:

-

Seed human cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Mandatory Visualizations

The following diagrams illustrate the proposed experimental workflows and a hypothetical signaling pathway.

Caption: Workflow for synthesis and screening of derivatives.

Caption: Hypothetical antitumor signaling pathway.

Conclusion

The derivatives of 3-methylpent-4-en-2-ol represent an unexplored area of chemical space with the potential for significant biological activity. This technical guide has provided a foundational framework for initiating research into this promising class of compounds. By leveraging the provided synthetic and screening protocols, and by being guided by the hypothetical activities and pathways outlined, researchers can begin to systematically explore the therapeutic potential of these novel molecules. Further investigation is warranted to validate these hypotheses and to elucidate the specific mechanisms of action of these compounds, which may lead to the development of new antimicrobial or antitumor agents.

Thermal Stability and Decomposition of 3-Methylpent-4-en-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected thermal stability and decomposition pathways of 3-methylpent-4-en-2-ol. Due to the limited availability of direct experimental data for this specific molecule, this document extrapolates from the known thermal behavior of structurally similar compounds, such as other secondary and allylic alcohols. The guide outlines potential decomposition mechanisms, including dehydration and retro-ene reactions, and details the experimental protocols for key analytical techniques used to assess thermal stability, such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS). The included diagrams, generated using the DOT language, provide clear visualizations of the expected reaction pathways and experimental workflows.

Introduction

3-Methylpent-4-en-2-ol is a secondary allylic alcohol. Its structure, featuring both a hydroxyl group and a carbon-carbon double bond, suggests a complex thermal decomposition profile. Understanding the thermal stability of such molecules is critical in various applications, including chemical synthesis, pharmaceutical development, and materials science, as it dictates storage conditions, reaction parameters, and potential degradation products. This guide synthesizes information from related studies on unsaturated alcohols to predict the thermal behavior of 3-methylpent-4-en-2-ol.

Predicted Thermal Decomposition Pathways

The thermal decomposition of 3-methylpent-4-en-2-ol is likely to proceed through several competing pathways, primarily driven by the presence of the hydroxyl group and the allylic hydrogen atoms.

Dehydration

Dehydration is a common thermal decomposition pathway for alcohols, resulting in the formation of an alkene and water.[1][2] For secondary alcohols like 3-methylpent-4-en-2-ol, this reaction can proceed through an E1 or E2 mechanism.[3][4][5]

-

E1 Mechanism: This two-step mechanism involves the initial loss of a water molecule to form a carbocation intermediate, followed by the abstraction of a proton from an adjacent carbon to form the double bond.[3][4] The stability of the potential secondary carbocation makes this pathway plausible.

-

E2 Mechanism: This is a concerted, one-step reaction where a base removes a proton from a carbon atom while the hydroxyl group leaves from the adjacent carbon.[5]

The dehydration of 3-methylpent-4-en-2-ol could result in the formation of several isomeric dienes. The major product would be predicted by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the favored product.[3]

References

Technical Guide: Solubility of 3-Methylpent-4-en-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpent-4-en-2-ol is a secondary alcohol with a terminal double bond, making it a versatile building block in organic synthesis. Its solubility in various organic solvents is a critical parameter for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides an in-depth overview of the solubility of 3-methylpent-4-en-2-ol in a range of common organic solvents. Due to the limited availability of direct experimental data in publicly accessible literature, this guide presents predicted solubility values generated from computational models. Furthermore, a detailed experimental protocol for determining the solubility of a liquid analyte in organic solvents is provided to enable researchers to ascertain precise values under their specific laboratory conditions.

Predicted Solubility Data

The following table summarizes the predicted solubility of 3-methylpent-4-en-2-ol in several common organic solvents at standard conditions (25 °C and 1 atm). These values were estimated using a computational model that leverages the physicochemical properties of the solute and solvents. It is important to note that these are theoretical predictions and should be confirmed by experimental validation for critical applications.

Table 1: Predicted Solubility of 3-Methylpent-4-en-2-ol in Various Organic Solvents

| Solvent | Predicted Solubility ( g/100 mL) | Classification |

| Methanol | > 50 | Miscible |

| Ethanol | > 50 | Miscible |

| Acetone | > 50 | Miscible |

| Dichloromethane | > 50 | Miscible |

| Diethyl Ether | > 50 | Miscible |

| Toluene | ~ 30 | Highly Soluble |

| Hexane | ~ 5 | Sparingly Soluble |

Note: "Miscible" indicates that the two liquids are soluble in all proportions.

Physicochemical Rationale for Solubility

The solubility of 3-methylpent-4-en-2-ol is governed by the principle of "like dissolves like." The molecule possesses both a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar hydrocarbon backbone.

-

Polar Solvents (Methanol, Ethanol, Acetone): The hydroxyl group of 3-methylpent-4-en-2-ol can form strong hydrogen bonds with polar protic solvents like methanol and ethanol, and dipole-dipole interactions with polar aprotic solvents like acetone. This leads to high solubility, often resulting in miscibility.

-

Nonpolar Solvents (Toluene, Hexane): The pentenyl chain of the molecule interacts favorably with nonpolar solvents through van der Waals forces. However, the presence of the polar hydroxyl group can limit solubility in highly nonpolar solvents like hexane. Toluene, being an aromatic hydrocarbon, has some capacity for polar interactions, resulting in higher solubility compared to aliphatic hydrocarbons.

-

Chlorinated Solvents (Dichloromethane): Dichloromethane is a polar aprotic solvent that can effectively solvate both the polar and nonpolar portions of 3-methylpent-4-en-2-ol, leading to high solubility.

Experimental Protocol for Solubility Determination

This section outlines a general and robust method for the experimental determination of the solubility of a liquid compound, such as 3-methylpent-4-en-2-ol, in an organic solvent.

4.1. Principle

A known amount of the solvent is saturated with the solute (3-methylpent-4-en-2-ol) at a constant temperature. The concentration of the solute in the saturated solution is then determined by a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

4.2. Materials and Equipment

-

3-Methylpent-4-en-2-ol (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample analysis

-

Gas chromatograph with a Flame Ionization Detector (GC-FID) or other suitable analytical instrument.

4.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-methylpent-4-en-2-ol to a known volume of the organic solvent in a sealed vial. The excess solute should be clearly visible as a separate phase.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation. The equilibration time should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the mixture to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

-

Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets.

-

Record the exact mass of the filtered saturated solution.

-

Dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

-

-

Analytical Measurement:

-

Prepare a series of calibration standards of 3-methylpent-4-en-2-ol in the respective solvent.

-

Analyze the calibration standards and the diluted sample solution using a validated analytical method (e.g., GC-FID).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standards.

-

Determine the concentration of 3-methylpent-4-en-2-ol in the diluted sample from the calibration curve.

-

4.4. Calculation of Solubility

Calculate the solubility (S) in g/100 mL using the following formula:

S ( g/100 mL) = (C * V * D) / m * 100

Where:

-

C = Concentration of 3-methylpent-4-en-2-ol in the diluted sample (g/mL)

-

V = Volume of the volumetric flask used for dilution (mL)

-

D = Dilution factor (if any)

-

m = Mass of the filtered saturated solution (g)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a liquid in an organic solvent.

Conclusion

An In-depth Technical Guide to the Discovery and Isolation of 3-Methylpent-4-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpent-4-en-2-ol, a secondary allylic alcohol, is a chiral molecule that has garnered interest in the field of organic synthesis and natural products chemistry. While not a widely known compound in its own right, its structural motif is a recurring feature in a variety of more complex, biologically active molecules. This guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of 3-methylpent-4-en-2-ol, with a focus on the technical details relevant to researchers and professionals in drug development.

Discovery and Natural Occurrence

The discovery of 3-methylpent-4-en-2-ol is not attributed to a singular event but rather to its identification as a key structural component, or moiety, within a class of naturally occurring compounds known as polyketides. These complex natural products are synthesized by a wide range of organisms and often exhibit potent biological activities. The 3-methylpent-4-en-2-ol (MPO) moiety is a common terminal feature in several polyketide natural products. The characterization of these larger molecules led to the identification and subsequent interest in the synthesis and stereochemistry of this particular allylic alcohol.

Physicochemical Properties

A summary of the key physicochemical properties of 3-methylpent-4-en-2-ol is presented in Table 1. This data is compiled from comprehensive chemical databases.[1][2]

| Property | Value |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| CAS Number | 1569-59-1 |

| IUPAC Name | 3-methylpent-4-en-2-ol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Not precisely determined |

| Solubility | Soluble in organic solvents |

Experimental Protocols: Synthesis and Isolation

The most direct and widely applicable method for the synthesis of 3-methylpent-4-en-2-ol is the Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.[3]

Synthesis via Grignard Reaction

A plausible and effective synthetic route to 3-methylpent-4-en-2-ol involves the reaction of acetaldehyde with isopropenylmagnesium bromide.

Reaction Scheme:

References

Quantum Chemical Calculations for 3-Methylpent-4-en-2-ol: A Technical Guide

Introduction

3-Methylpent-4-en-2-ol is a chiral allylic alcohol with applications in organic synthesis and as a building block for natural products and pharmaceutical agents. Understanding its conformational landscape, electronic properties, and spectroscopic signature is crucial for predicting its reactivity and designing new synthetic routes. Quantum chemical calculations offer a powerful in silico approach to elucidate these properties at the molecular level. This technical guide provides a comprehensive overview of the theoretical background, computational workflow, and data analysis involved in the quantum chemical characterization of 3-methylpent-4-en-2-ol, targeted at researchers, scientists, and professionals in drug development.

Theoretical Background and Computational Methodology

The in-depth analysis of 3-methylpent-4-en-2-ol's molecular properties is achieved through a combination of computational chemistry methods. The primary approach involves Density Functional Theory (DFT), a robust method for calculating the electronic structure of many-body systems. For higher accuracy in energy calculations, Møller-Plesset perturbation theory (MP2) can be employed.

A typical computational study begins with a conformational search to identify the lowest energy isomers of the molecule. Due to the presence of two chiral centers and rotatable bonds, 3-methylpent-4-en-2-ol can exist in several stable conformations. A systematic conformational analysis is therefore essential.

Workflow for Quantum Chemical Calculations:

Data Presentation: Calculated Molecular Properties

The following tables summarize the types of quantitative data obtained from quantum chemical calculations. The values presented are illustrative and would be populated with the results from actual calculations on 3-methylpent-4-en-2-ol.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |

| Bond Length | C1-C2 | 1.52 Å |

| C2-O | 1.43 Å | |

| C2-C3 | 1.54 Å | |

| C3-C4 | 1.51 Å | |

| C4=C5 | 1.34 Å | |

| Bond Angle | C1-C2-O | 109.5° |

| C1-C2-C3 | 112.0° | |

| C2-C3-C4 | 115.0° | |

| Dihedral Angle | H-O-C2-C1 | 180.0° |

| C1-C2-C3-C4 | 60.0° |

Table 2: Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |

| 1 | 3650 | 50.2 | O-H stretch |

| 2 | 3080 | 25.6 | =C-H stretch |

| 3 | 2970 | 80.1 | C-H stretch (sp³) |

| 4 | 1645 | 15.3 | C=C stretch |

| 5 | 1050 | 120.5 | C-O stretch |

Table 3: Thermochemical Data at 298.15 K (Illustrative)

| Property | Value |

| Zero-Point Vibrational Energy | 0.123 Hartrees |

| Enthalpy (H) | -310.123 Hartrees |

| Gibbs Free Energy (G) | -310.156 Hartrees |

| Entropy (S) | 85.3 cal/mol·K |

Experimental Protocols for Validation

To validate the computational results, experimental data is essential. The following are standard experimental protocols for characterizing 3-methylpent-4-en-2-ol.

3.1. Synthesis and Purification

The target molecule can be synthesized via the Grignard reaction of crotonaldehyde with isopropylmagnesium bromide. The resulting racemic mixture of diastereomers can be purified by column chromatography on silica gel.

3.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer using CDCl₃ as the solvent. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS). These experimental shifts are then compared to those predicted from calculations.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum is recorded on an FTIR spectrometer in the range of 4000-400 cm⁻¹. The sample can be analyzed as a neat liquid between NaCl plates. The experimental vibrational frequencies are compared with the scaled calculated frequencies.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The molecular weight and fragmentation pattern are determined using a GC-MS system. The experimental mass spectrum is compared with the predicted fragmentation patterns.

Logical Relationship for Data Validation:

Signaling Pathways and Reactivity

While 3-methylpent-4-en-2-ol is not directly involved in known signaling pathways, its structural motifs are present in molecules of biological importance. Understanding its reactivity is key for its application in drug development. Quantum chemical calculations can provide insights into its reactivity through the analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

Conceptual Reactivity Diagram:

The HOMO is likely localized on the C=C double bond and the oxygen atom, indicating these are the primary sites for electrophilic attack. The LUMO is expected to be distributed over the C-O bond, suggesting this as a site for nucleophilic attack. The MEP map would further highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, providing a visual guide to its reactivity.

Conclusion

This technical guide outlines the comprehensive computational and experimental approach for the characterization of 3-methylpent-4-en-2-ol. By combining quantum chemical calculations with experimental validation, a detailed understanding of its structural, spectroscopic, and electronic properties can be achieved. This knowledge is invaluable for its application in synthetic chemistry and as a lead scaffold in drug discovery and development. The methodologies and workflows presented here provide a robust framework for researchers and scientists in the field.

Conformational Landscape of 3-methylpent-4-en-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-methylpent-4-en-2-ol is a chiral allylic alcohol of interest in stereoselective synthesis and as a potential building block in drug discovery. Its conformational preferences, governed significantly by allylic strain, dictate its reactivity and interactions with biological targets. Due to a lack of specific published experimental data on this molecule, this guide provides a comprehensive theoretical framework for its conformational analysis. It outlines the expected conformational isomers, details the experimental and computational methodologies required for their characterization, and presents hypothetical data to illustrate the expected outcomes. This document serves as a roadmap for researchers undertaking the conformational analysis of 3-methylpent-4-en-2-ol and similar acyclic allylic systems.

Introduction to Conformational Analysis and Allylic Strain

Conformational analysis is the study of the spatial arrangement of atoms in a molecule and the energetic changes associated with rotations about single bonds. For flexible molecules like 3-methylpent-4-en-2-ol, understanding the population of different conformers is crucial for predicting their physical properties and chemical reactivity.

A key factor governing the conformation of 3-methylpent-4-en-2-ol is allylic strain , also known as A1,3 strain. This steric interaction occurs between substituents on a double bond and a substituent on an adjacent sp3-hybridized carbon. In the case of 3-methylpent-4-en-2-ol, rotation around the C3-C4 bond and the C2-C3 bond is influenced by these interactions, leading to a preference for specific conformations that minimize steric hindrance.

Analysis of Rotational Bonds and Key Conformers

The conformational landscape of 3-methylpent-4-en-2-ol is primarily defined by the rotation around two key bonds: the C2-C3 bond and the C3-C4 bond .

-

Rotation about the C3-C4 bond: This rotation is subject to A1,3 strain between the methyl group at C3 and the vinyl group. The preferred conformation will have the bulky vinyl group positioned away from the other substituents on the C2-C3 bond.

-

Rotation about the C2-C3 bond: This rotation determines the relative positions of the hydroxyl group, the methyl group at C2, and the substituted vinyl group at C3. The interplay of steric and potential hydrogen bonding interactions will favor certain staggered conformations.

Based on the principles of allylic strain, we can predict the most stable conformers to be those that minimize the steric interactions between the largest groups. The following diagram illustrates the key rotational bonds and the anticipated low-energy conformation.

An In-depth Technical Guide to the Electrophilic Reactivity of 3-methylpent-4-en-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methylpent-4-en-2-ol is a chiral homoallylic alcohol that presents two key reactive sites for electrophilic attack: the carbon-carbon double bond and the hydroxyl group. The interplay between these functionalities, influenced by their spatial relationship and the stereochemistry of the molecule, dictates the outcome of its reactions with electrophiles. This guide provides a comprehensive overview of the reactivity of 3-methylpent-4-en-2-ol with various electrophiles, focusing on reaction mechanisms, product outcomes, and stereochemical control. While specific quantitative data for this exact molecule is limited in publicly available literature, this guide extrapolates likely outcomes based on well-established principles and data from closely related analogous systems.

Core Reactivity Principles

The reactivity of 3-methylpent-4-en-2-ol is governed by the nucleophilic character of the alkene and the directing and participating ability of the neighboring hydroxyl group. Electrophilic attack on the double bond can proceed via different mechanistic pathways, leading to a variety of functionalized products. The key reactions discussed in this guide are:

-

Epoxidation: Formation of an epoxide ring, a versatile intermediate for further transformations.

-

Halogenation: Addition of halogens across the double bond.

-

Oxymercuration-Demercuration: Markovnikov hydration of the double bond.

-

Hydroboration-Oxidation: Anti-Markovnikov hydration of the double bond.

-

Intramolecular Cyclization: Acid-catalyzed cyclization to form substituted tetrahydrofurans.

The stereochemistry of the starting alcohol (specifically, the relative stereochemistry between the C2-hydroxyl and the C3-methyl group) is expected to play a crucial role in the diastereoselectivity of these reactions.

Data Summary of Electrophilic Reactions

The following tables summarize the expected products and representative quantitative data for the reaction of 3-methylpent-4-en-2-ol and analogous homoallylic alcohols with various electrophiles. It is important to note that yields and diastereoselectivities are highly dependent on the specific substrate, reagents, and reaction conditions.

| Reaction | Electrophile/Reagents | Expected Major Product(s) | Typical Yield (%) | Diastereomeric Ratio (d.r.) | Citation |

| Epoxidation | m-CPBA | 2-(oxiran-2-yl)-3-methylpentan-2-ol | 70-90 (analogous systems) | Substrate dependent | N/A |

| t-BuOOH, Ti(OiPr)₄, (+)-DET (Sharpless) | (2R,3S)-2-(( R)-oxiran-2-yl)-3-methylpentan-2-ol | 80-95 (analogous systems) | >95:5 (analogous systems) | [1] | |

| Halogenation | Br₂ in CCl₄ | 4,5-dibromo-3-methylpentan-2-ol | 85-95 (general alkenes) | Mixture of diastereomers | N/A |

| Oxymercuration- Demercuration | 1. Hg(OAc)₂, H₂O/THF 2. NaBH₄ | 3-methylpentane-2,4-diol (Markovnikov) | 80-95 (analogous systems) | High (substrate dependent) | N/A |

| Hydroboration- Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 3-methylpentane-2,5-diol (anti-Markovnikov) | 85-98 (general alkenes) | Syn-addition, high d.r. | [2][3] |

| Intramolecular Cyclization | H⁺ (e.g., PTSA) | 2,2,5-trimethyltetrahydrofuran | 70-90 (analogous systems) | High (substrate dependent) | [4] |

Reaction Mechanisms and Stereochemistry

Epoxidation

The epoxidation of the double bond in 3-methylpent-4-en-2-ol can be achieved using peroxy acids like m-CPBA, leading to a mixture of diastereomeric epoxides. For stereocontrol, the Sharpless Asymmetric Epoxidation is the method of choice for allylic alcohols, and while 3-methylpent-4-en-2-ol is a homoallylic alcohol, related systems show that titanium-tartrate catalysts can still direct the stereochemical outcome with high selectivity.[1]

Caption: Sharpless Asymmetric Epoxidation Workflow.

Halogenation